H-Glu(obzl)-NH2 hcl H-Glu(obzl)-NH2 hcl H-Glu(OBzl)-NH2 HCl

Brand Name: Vulcanchem
CAS No.: 63091-89-4
VCID: VC21537460
InChI: InChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H/t10-;/m0./s1
SMILES: C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl
Molecular Formula: C9H15NO4S
Molecular Weight: 272,7 g/mole

H-Glu(obzl)-NH2 hcl

CAS No.: 63091-89-4

Cat. No.: VC21537460

Molecular Formula: C9H15NO4S

Molecular Weight: 272,7 g/mole

* For research use only. Not for human or veterinary use.

H-Glu(obzl)-NH2 hcl - 63091-89-4

CAS No. 63091-89-4
Molecular Formula C9H15NO4S
Molecular Weight 272,7 g/mole
IUPAC Name benzyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride
Standard InChI InChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H/t10-;/m0./s1
Standard InChI Key FJWNZTPXVSWUKF-ZCFIWIBFSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)O
SMILES C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CSCC1C(=O)O

Chemical Structure and Properties

Structural Characteristics

H-Glu(obzl)-NH2 hcl features a chiral carbon at the alpha position with an S-configuration, maintaining the natural L-form stereochemistry of glutamic acid. The compound's structure includes a free amino group at the alpha position, which serves as the primary reactive site for peptide bond formation, while the gamma-carboxyl group is protected as a benzyl ester and the alpha-carboxyl is modified to an amide. This creates a unique reactivity profile that can be leveraged in controlled synthesis procedures .

The molecular structure can be represented by the SMILES notation: C1=CC=C(C=C1)COC(=O)CCC@@HN.Cl, which clearly illustrates the benzyl group attachment to the gamma-carboxyl position via an ester linkage, the amide at the alpha position, and the free alpha-amino group .

Physical and Chemical Properties

H-Glu(obzl)-NH2 hcl presents as a crystalline solid with distinct physical and chemical properties that influence its handling and applications in research and synthesis.

Table 1: Physical and Chemical Properties of H-Glu(obzl)-NH2 hcl

PropertyValueReference
CAS Number63091-89-4
Molecular FormulaC12H17ClN2O3
Molecular Weight272.73 g/mol
IUPAC Namebenzyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride
InChIInChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H/t10-;/m0./s1
AppearanceWhite to off-white crystalline solid
SolubilityWater: 2 mg/mL (with ultrasonic assistance)
StorageRecommended at 2-8°C

The compound's hydrochloride salt form enhances its water solubility compared to the free base, making it more amenable to aqueous reaction conditions. The benzyl ester group contributes hydrophobic characteristics that affect its solubility profile and interactions with various solvents .

Synthesis Methods

General Synthetic Approaches

The synthesis of H-Glu(obzl)-NH2 hcl can be accomplished through several routes, typically starting from L-glutamic acid or appropriately protected derivatives. The key challenge in these syntheses is the selective manipulation of the functional groups to achieve the desired protection pattern.

Synthesis from Z-Protected Glutamic Acid

One common synthetic route begins with Z-Glu(OBzl)-OH, where the alpha-amino group is protected with a benzyloxycarbonyl (Z) group and the gamma-carboxyl is already protected as a benzyl ester. The synthesis proceeds through:

  • Amidation of the alpha-carboxyl group using methods such as the mixed acid anhydride approach

  • Removal of the Z protecting group through hydrogenolysis

  • Formation of the hydrochloride salt

Synthesis via Dibenzyl Glutamate

An alternative approach starts with H-Glu(OBzl)-OBzl (glutamic acid dibenzyl ester), where both carboxyl groups are protected as benzyl esters. This route involves:

  • Selective hydrolysis of the alpha-benzyl ester

  • Conversion of the resulting carboxylic acid to an amide

  • Formation of the hydrochloride salt

This synthetic pathway is supported by commercial availability of H-Glu(OBzl)-OBzl HCl as indicated in search results .

Table 2: Comparison of Synthetic Approaches to H-Glu(obzl)-NH2 hcl

Starting MaterialKey Reaction StepsAdvantagesChallengesReferences
Z-Glu(OBzl)-OHAmidation, Z-deprotection, salt formationDirect approach, fewer stepsRequires selective amidation
H-Glu(OBzl)-OBzlSelective hydrolysis, amidation, salt formationCommercially available starting materialRequires selective ester hydrolysis
Z-Glu-OHDouble functionalization (benzylation and amidation)Starting from simpler precursorMore steps, requires regioselectivity

Reaction Conditions and Considerations

The synthesis of H-Glu(obzl)-NH2 hcl requires careful control of reaction conditions to ensure selectivity and yield. Key considerations include:

  • Temperature control during amidation reactions to minimize racemization

  • Careful selection of reagents for Z-group removal to preserve the benzyl ester

  • Controlled addition of hydrogen chloride to form the salt without degradation

  • Purification strategies to ensure high purity of the final product

Applications in Research and Industry

Peptide Synthesis Applications

H-Glu(obzl)-NH2 hcl serves as a valuable building block in peptide synthesis due to its unique protection pattern. The selective protection of the gamma-carboxyl group with a benzyl ester allows for specific chemical manipulations during peptide assembly.

Complex Peptide Synthesis

Research indicates the use of similarly protected glutamic acid derivatives in the synthesis of complex peptides with specific functional requirements. For example, studies by Itoh et al. demonstrate the application of glutamic acid derivatives in creating peptides that modulate gastric secretion . The synthetic schemes outlined in these studies show the incorporation of protected glutamic acid residues into peptides such as PhCO-Glu(Phe-NH2)-NPr2.

Solid-Phase Peptide Synthesis

The compound's functional group protection pattern makes it particularly suitable for solid-phase peptide synthesis (SPPS) protocols, where selective deprotection and coupling steps are essential for successful peptide assembly . The benzyl ester protection allows for orthogonal deprotection strategies in combination with other protecting groups commonly used in SPPS.

Medicinal Chemistry and Drug Development

The unique structure of H-Glu(obzl)-NH2 hcl makes it valuable in various medicinal chemistry applications:

Development of Enzyme Inhibitors

Protected glutamic acid derivatives have been utilized in the synthesis of peptide-based enzyme inhibitors. The specific functional group arrangement of H-Glu(obzl)-NH2 hcl can mimic natural substrates while introducing modifications that enhance binding affinity or stability .

Prodrug Development

The benzyl ester functionality provides a potential site for enzymatic cleavage in vivo, making H-Glu(obzl)-NH2 hcl and its derivatives candidates for prodrug development strategies where controlled release of active compounds is desired.

Biological and Pharmacological Properties

Enzymatic Interactions

The structure of H-Glu(obzl)-NH2 hcl makes it relevant for studies of enzyme-substrate interactions, particularly with enzymes that recognize glutamic acid residues. Research has utilized similar compounds in studying trypsin activity and specificity, providing insights into enzymatic mechanisms .

Structure-Activity Relationships

While direct information on the biological activities of H-Glu(obzl)-NH2 hcl itself is limited, related compounds have demonstrated interesting biological properties:

Gastric Secretion Modulation

Peptides containing protected glutamic acid residues have shown effects on gastric secretion, as reported by Itoh et al. . These studies suggest potential applications in developing therapeutics for gastrointestinal disorders.

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